molecular formula C5H3Cl2LiN2O3 B8242960 Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate CAS No. 2245111-15-1

Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate

Cat. No.: B8242960
CAS No.: 2245111-15-1
M. Wt: 217.0 g/mol
InChI Key: KOGSKEZOKTYPFE-UHFFFAOYSA-M
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Description

Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate is a chemical compound with the molecular formula C5H3Cl2LiN2O3 It is a lithium salt of 4,6-dichloropyridazine-3-carboxylic acid and is commonly used in research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate typically involves the reaction of 4,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4,6-Dichloropyridazine-3-carboxylic acid+Lithium hydroxideLithium 4,6-Dichloropyridazine-3-carboxylate+Water\text{4,6-Dichloropyridazine-3-carboxylic acid} + \text{Lithium hydroxide} \rightarrow \text{Lithium 4,6-Dichloropyridazine-3-carboxylate} + \text{Water} 4,6-Dichloropyridazine-3-carboxylic acid+Lithium hydroxide→Lithium 4,6-Dichloropyridazine-3-carboxylate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

    Hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted pyridazine derivatives.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

    Hydrolysis: The major product is 4,6-dichloropyridazine-3-carboxylic acid.

Scientific Research Applications

Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 4,6-Dichloropyridazine-3-carboxylate
  • 4,6-Dichloropyridazine-3-carbonitrile
  • 4,6-Dichloro-N-(methyl-d3)-3-pyridazinecarboxamide
  • 3,4,5-Trichloropyridazine
  • 5-Chloropyridazin-4-amine

Uniqueness

Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate is unique due to its specific combination of lithium and dichloropyridazine moieties, which confer distinct chemical and biological properties. Its hydrate form also influences its solubility and stability, making it suitable for various applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

lithium;4,6-dichloropyridazine-3-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2.Li.H2O/c6-2-1-3(7)8-9-4(2)5(10)11;;/h1H,(H,10,11);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGSKEZOKTYPFE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])Cl.O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245111-15-1
Record name 4,6-dichloro-pyridazine-3-carboxylic acid lithium salt monohydrate
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